molecular formula C11H22O3Si B3068622 4-Cyclooctenyl Trimethoxysilane CAS No. 67592-37-4

4-Cyclooctenyl Trimethoxysilane

Cat. No.: B3068622
CAS No.: 67592-37-4
M. Wt: 230.38 g/mol
InChI Key: KZPUVYZACVLAQO-PLNGDYQASA-N
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Description

4-Cyclooctenyl Trimethoxysilane is an organosilicon compound with the molecular formula C11H22O3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique structure, which combines a cyclooctene ring with a trimethoxysilane group. This combination allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclooctenyl Trimethoxysilane typically involves the hydrosilylation of cyclooctene with trimethoxysilane. This reaction is catalyzed by platinum-based catalysts, such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of cyclooctene and trimethoxysilane into a reactor containing the platinum catalyst. The reaction mixture is then heated and stirred to ensure complete conversion. The product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclooctenyl Trimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the trimethoxysilane group hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Oxidation: The cyclooctene ring can be oxidized to form epoxides or diols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Silanols and siloxanes.

    Oxidation: Epoxides and diols.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

4-Cyclooctenyl Trimethoxysilane is widely used in scientific research and industrial applications, including:

    Surface Modification: It is used to modify the surface properties of materials, enhancing their adhesion, hydrophobicity, or compatibility with other materials.

    Polymer Chemistry: It acts as a crosslinking agent in the synthesis of silicone polymers and resins.

    Nanotechnology: It is used to functionalize nanoparticles, improving their dispersion and stability in various media.

    Biomedical Applications: It is explored for use in drug delivery systems and as a component in biocompatible coatings for medical devices.

Mechanism of Action

The mechanism of action of 4-Cyclooctenyl Trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong covalent bonds between organic and inorganic materials. The cyclooctene ring provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

    Trimethoxysilane: A simpler compound with a similar silane group but lacking the cyclooctene ring.

    Vinyltrimethoxysilane: Contains a vinyl group instead of a cyclooctene ring, offering different reactivity and applications.

    Phenyltrimethoxysilane: Contains a phenyl group, providing different chemical properties and uses.

Uniqueness: 4-Cyclooctenyl Trimethoxysilane is unique due to the presence of the cyclooctene ring, which provides additional reactivity and versatility compared to other trimethoxysilane derivatives. This makes it particularly useful in applications requiring both strong adhesion and the ability to undergo further chemical modifications.

Properties

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl]-trimethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-12-15(13-2,14-3)11-9-7-5-4-6-8-10-11/h4-5,11H,6-10H2,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPUVYZACVLAQO-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC=CCC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[Si](C1CCC/C=C\CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306193
Record name 5-(Trimethoxysilyl)cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67592-37-4
Record name 5-(Trimethoxysilyl)cyclooctene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67592-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trimethoxysilyl)cyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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